molecular formula C20H18O B2432686 4-(Benzyloxy)-4'-methylbiphenyl CAS No. 449737-22-8

4-(Benzyloxy)-4'-methylbiphenyl

Cat. No.: B2432686
CAS No.: 449737-22-8
M. Wt: 274.363
InChI Key: CMGHZUIDZJHDCX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-4'-methylbiphenyl is an organic compound with the molecular formula C20H18O and a molecular weight of 274.36 g/mol . This benzyl-protected biphenyl derivative is characterized by its CAS Number 449737-22-8 and is provided as a high-purity material for research purposes . As a functionalized biphenyl compound, it serves as a valuable synthetic intermediate and building block in organic chemistry. Biphenyl derivatives like this one are of significant interest in advanced materials research. For instance, the related compound 4-methylbiphenyl is utilized in the synthesis of OLED intermediates, suggesting potential applications in the development of electronic and optoelectronic materials . Furthermore, such compounds find use as key precursors in agrochemical, dyestuff, and pharmaceutical syntheses, where their structural motifs can be incorporated into more complex molecules . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(4-phenylmethoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)21-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGHZUIDZJHDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzyloxy 4 Methylbiphenyl

Direct Synthesis Approaches

The synthesis of 4-(Benzyloxy)-4'-methylbiphenyl can be approached in a direct manner, primarily through two key bond formations: the ether linkage between the benzyl (B1604629) group and the biphenyl (B1667301) core, or the aryl-aryl bond that forms the biphenyl structure itself. These strategies offer flexibility in the choice of starting materials and reaction conditions.

Etherification Reactions: Formation of the Benzyloxy Moiety

A common and well-established method for forming the ether linkage in this compound is through the etherification of 4'-methyl-[1,1'-biphenyl]-4-ol. This transformation is typically achieved via nucleophilic substitution reactions, with the Williamson ether synthesis being a cornerstone methodology.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this translates to the deprotonation of 4'-methyl-[1,1'-biphenyl]-4-ol to its corresponding phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, typically benzyl chloride or benzyl bromide. sci-hub.se

The reaction is generally carried out in the presence of a base to generate the phenoxide in situ. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃). sci-hub.segold-chemistry.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently employed to facilitate the S_N2 reaction pathway. gold-chemistry.org The reaction proceeds via a backside attack of the phenoxide on the benzylic carbon, leading to the formation of the desired ether and a salt byproduct. masterorganicchemistry.com It is important to use a primary alkyl halide like benzyl chloride to favor the substitution reaction over potential elimination side reactions. masterorganicchemistry.com

A general procedure involves stirring 4'-methyl-[1,1'-biphenyl]-4-ol with a suitable base and benzyl halide in an appropriate solvent, often with heating to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

Reactant 1Reactant 2BaseSolventTypical Conditions
4'-Methyl-[1,1'-biphenyl]-4-olBenzyl chlorideK₂CO₃ButanoneReflux, 1 hour gold-chemistry.org
Phenols (general)Benzyl chlorideNaOHEthanol/WaterRoom Temperature sci-hub.se

This table presents typical conditions for Williamson ether synthesis based on analogous reactions.

Phase-transfer catalysis (PTC) offers a powerful and efficient alternative for conducting etherification reactions, particularly when dealing with reactants that are soluble in immiscible phases. ias.ac.in In the synthesis of this compound from 4'-methyl-[1,1'-biphenyl]-4-ol and benzyl chloride, the phenoxide salt is typically soluble in an aqueous phase, while the benzyl chloride is soluble in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl chloride. daneshyari.comresearchgate.net

This technique can lead to faster reaction rates, milder reaction conditions, and improved yields by overcoming the insolubility of the reacting species. ias.ac.in The catalyst forms an ion pair with the phenoxide, which is sufficiently lipophilic to be soluble in the organic phase. After the reaction, the catalyst is regenerated and can continue to shuttle anions across the phase boundary. The use of solid-liquid PTC, where a solid salt of the phenol (B47542) reacts with the alkyl halide in an organic solvent, can also be highly effective and selective. daneshyari.comresearchgate.net Studies on the etherification of vanillin (B372448) with benzyl chloride have demonstrated 100% selectivity to the O-alkylated product using solid-liquid PTC. daneshyari.comresearchgate.net A similar strategy could be effectively applied to the synthesis of this compound.

Catalyst TypeExample CatalystReactant 1Reactant 2SystemBenefit
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)4'-Methylbiphenyl-4-ol (as salt)Benzyl chlorideLiquid-Liquid or Solid-LiquidEnhanced reaction rate, high selectivity daneshyari.com
Phosphonium SaltEthyltriphenylphosphonium Bromide (ETPB)Vanillin (as salt)Benzyl chlorideSolid-LiquidEffective, though may be less active than ammonium salts daneshyari.com

This table illustrates the role of phase-transfer catalysts in etherification reactions based on analogous systems.

The application of ultrasonic irradiation has emerged as a green and efficient method to accelerate organic reactions. In the context of Williamson ether synthesis, ultrasound can significantly enhance the reaction rate, often leading to higher yields in shorter reaction times and under milder conditions. The mechanical effects of acoustic cavitation, such as micro-jetting and shockwaves, increase the surface area of solid reactants and improve mass transfer between phases, which is particularly beneficial in heterogeneous reaction mixtures.

A study on the combined use of microwave and ultrasound irradiation for Williamson ether synthesis demonstrated an efficient and environmentally friendly route for preparing ethers without the need for phase-transfer catalysts. organic-chemistry.org This synergistic approach can be applied to the synthesis of this compound, where a mixture of 4'-methyl-[1,1'-biphenyl]-4-ol, a base, and benzyl chloride in a suitable solvent could be subjected to ultrasonic irradiation to promote a rapid and efficient etherification.

Aryl-Aryl Coupling Strategies for Biphenyl Core Formation

An alternative synthetic strategy involves the formation of the biphenyl C-C bond as the key step. This is achieved through various cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing biaryl systems.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. fishersci.ie For the synthesis of this compound, two primary disconnection approaches are feasible:

Coupling of 4-benzyloxyphenylboronic acid with a 4-halotoluene (e.g., 4-bromotoluene (B49008) or 4-iodotoluene).

Coupling of 4-tolylboronic acid with a 4-benzyloxy-substituted aryl halide (e.g., 4-benzyloxy-1-bromobenzene).

These reactions are typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst, and require a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) to facilitate the transmetalation step. fishersci.ieresearchgate.net A variety of phosphine (B1218219) ligands can be used to stabilize the palladium catalyst and modulate its reactivity. The reaction is known for its high functional group tolerance and generally gives high yields. fishersci.ie For instance, the Suzuki coupling of 4-bromotoluene with phenylboronic acid has been reported to proceed in high yield. researchgate.net

Aryl HalideBoronic AcidCatalystBaseSolventYieldReference
4-BromotoluenePhenylboronic acidPd NanocrystalsKOH[P₆₆₆₁₄]DBSHigh researchgate.net
Bromobenzene (B47551)4-Methoxyphenylboronic acidPd(NH₃)₄Cl₂Quaternary Ammonium HydroxidesWater/Triton X-100- researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood mdpi.com

This table presents examples of Suzuki-Miyaura coupling reactions relevant to the synthesis of the target molecule's biphenyl core.

Ullmann Reaction: The Ullmann reaction is a classical method for the synthesis of biaryls and diaryl ethers, traditionally involving the copper-catalyzed coupling of aryl halides. organic-chemistry.org The synthesis of the biphenyl core of this compound could be envisioned through a coupling of two different aryl halides, though this often leads to a mixture of products. A more relevant application of Ullmann-type chemistry for this target would be the synthesis of the diaryl ether, which is a variation of this reaction. For the formation of the biphenyl C-C bond, a symmetrical coupling of a suitable precursor could be considered, followed by further functionalization. The classic Ullmann biaryl synthesis typically requires high temperatures and an excess of copper. organic-chemistry.org More modern protocols have been developed that use catalytic amounts of copper and proceed under milder conditions. escholarship.org

Grignard-based Cross-Coupling: Grignard reagents (organomagnesium halides) can also be used in cross-coupling reactions to form C-C bonds. In what is known as the Kumada coupling, a Grignard reagent is coupled with an organohalide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, one could consider the reaction of a 4-tolyl Grignard reagent (e.g., 4-tolylmagnesium bromide) with a 4-benzyloxy-substituted aryl halide. These reactions can be highly effective, though the reactivity of the Grignard reagent requires careful control of the reaction conditions to avoid side reactions.

Precursor Design and Selection for Convergent Synthesis

The success of a convergent synthesis hinges on the strategic disconnection of the target molecule and the selection of appropriate precursors. For this compound, the logical disconnection is the bond between the two phenyl rings. This leads to two primary synthetic strategies based on which fragment acts as the nucleophile and which acts as the electrophile in a cross-coupling reaction.

Strategy A:

Fragment 1 (Electrophile): 4-Halobenzyloxybenzene (e.g., 4-bromo- or 4-iodobenzyloxybenzene)

Fragment 2 (Nucleophile): 4-Methylphenylboronic acid (for Suzuki coupling) or p-tolylmagnesium halide (for Kumada/Negishi-type coupling).

Strategy B:

Fragment 1 (Electrophile): 4-Halotoluene (e.g., 4-bromo- or 4-iodotoluene)

Fragment 2 (Nucleophile): 4-(Benzyloxy)phenylboronic acid or 4-(benzyloxy)phenylmagnesium halide.

The choice between these strategies depends on factors such as the commercial availability, stability, and ease of preparation of the precursors. For instance, p-tolylboronic acid and 4-bromotoluene are readily available and relatively inexpensive. The benzyloxy-substituted precursors may need to be synthesized, for example, by benzylation of the corresponding 4-halophenol or 4-hydroxyphenylboronic acid. The reactivity of the benzyloxy ether group with certain reagents (e.g., strong bases or organometallics) must also be considered when selecting the reaction conditions.

Stepwise Synthetic Pathways

In contrast to convergent approaches, a stepwise or linear synthesis builds the molecule sequentially. This can sometimes offer better control over the introduction of functional groups.

Sequential Construction of the Biphenyl and Benzyloxy Fragments

A common stepwise pathway involves first constructing the core biphenyl structure and then introducing the benzyloxy group in a subsequent step.

Synthesis of 4-Hydroxy-4'-methylbiphenyl: The initial step is to form the hydroxylated biphenyl core. This can be achieved using one of the cross-coupling reactions described previously. For example, a Suzuki coupling between 4-bromophenol (B116583) and p-tolylboronic acid, using a palladium catalyst, would yield 4-hydroxy-4'-methylbiphenyl. The phenolic hydroxyl group is generally compatible with these coupling conditions.

Etherification: The final step is the formation of the benzyl ether. This is typically accomplished via a Williamson ether synthesis. The 4-hydroxy-4'-methylbiphenyl is treated with a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This phenoxide is then reacted with a benzyl halide, such as benzyl bromide or benzyl chloride, to displace the halide and form the desired this compound product. This two-step approach separates the construction of the C-C bond from the formation of the C-O ether bond.

Optimization of Reaction Conditions and Reagent Systems

The synthesis of this compound can be approached through several synthetic routes, with the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction being two of the most prominent methods. The efficiency of these reactions is highly dependent on the careful optimization of various parameters, including the choice of catalyst, base, solvent, and reaction temperature.

One of the primary synthetic routes is the Williamson ether synthesis , which involves the reaction of 4-hydroxy-4'-methylbiphenyl with a benzyl halide. A kinetic study on the synthesis of the closely related 4-(benzyloxy)biphenyl using 4-phenylphenol (B51918) and benzyl chloride under phase-transfer catalysis (PTC) provides valuable insights into optimizing this process. The use of a multi-site phase-transfer catalyst, N1,N2-dibenzyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium dibromide (MPTC), has been shown to be effective. The reaction rate can be significantly influenced by factors such as agitation speed, temperature, and the concentrations of the substrate, base, and catalyst. For instance, increasing the amount of catalyst and the temperature generally leads to a higher reaction rate. The use of ultrasound has also been demonstrated to enhance the reaction, leading to better selectivity, higher yields, and reduced reaction times by avoiding the need for high temperatures. benthamdirect.com

Another powerful method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the palladium-catalyzed coupling of 4-(benzyloxy)phenylboronic acid with 4-bromotoluene. The optimization of this reaction is crucial for achieving high yields and minimizing byproducts. Key parameters to consider include the choice of palladium catalyst and ligand, the base, and the solvent system.

Research on the Suzuki-Miyaura coupling of similar substrates, such as 4-bromotoluene and phenylboronic acid, has demonstrated the effectiveness of various palladium catalysts. For example, palladium nanoparticles supported on materials like activated carbon have been used. niscpr.res.in The choice of base is also critical, with common bases including potassium carbonate, potassium phosphate, and cesium carbonate. Solvents such as toluene, tetrahydrofuran (B95107) (THF), and aqueous mixtures are frequently employed. researchgate.net The optimization of these parameters can be complex due to potential interactions between them. Modern approaches to optimization often involve design of experiments (DoE) to efficiently explore the reaction space and identify optimal conditions. numberanalytics.commasterorganicchemistry.com

Interactive Data Table: Optimization of Williamson-like Ether Synthesis

ParameterCondition ACondition BCondition CYield (%)
Catalyst MPTC (0.5g)MPTC (1.0g)MPTC (0.5g)85
Temperature (°C) 60607092
Ultrasound On (40 kHz)On (40 kHz)On (40 kHz)95
Solvent ChlorobenzeneChlorobenzeneChlorobenzene88

This data is illustrative and based on kinetic studies of a closely related reaction. benthamdirect.com

Interactive Data Table: Illustrative Optimization of Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3Yield (%)
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd/C88
Base K₂CO₃K₃PO₄Cs₂CO₃95
Solvent Toluene/H₂OTHFDioxane92
Temperature (°C) 908010090

This data is illustrative and based on general knowledge of Suzuki-Miyaura reactions for similar biphenyl syntheses. researchgate.netlibretexts.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the development of methodologies that are more efficient, use less hazardous substances, and generate minimal waste.

Solvent-Free and Environmentally Benign Methodologies

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a compelling alternative. For Suzuki-Miyaura cross-coupling reactions, performing the reaction under solvent-free conditions has been explored. researchgate.netias.ac.in This can be achieved by grinding the solid reactants together, sometimes with a liquid additive to facilitate mixing. One of the challenges in solvent-free reactions is ensuring homogeneity, which can sometimes necessitate higher catalyst loadings or longer reaction times. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced byproduct formation. benthamdirect.comnumberanalytics.com This method has been successfully applied to both Williamson ether synthesis and Suzuki-Miyaura couplings for related compounds. benthamdirect.comlibretexts.org The use of microwave irradiation can often reduce the need for harsh reaction conditions and lengthy reaction times.

The use of environmentally benign solvents is another key aspect of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Suzuki-Miyaura reactions have been successfully carried out in aqueous media, often with the aid of a phase-transfer catalyst to facilitate the interaction of the organic and aqueous phases. researchgate.net Glycerol and its derivatives are other examples of green solvents that are being explored for various organic transformations due to their low volatility and biodegradability. ias.ac.in

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.netbyjus.com A higher atom economy indicates a more efficient and less wasteful process.

For the synthesis of this compound, the two primary routes have different theoretical atom economies.

Williamson Ether Synthesis:

4-hydroxy-4'-methylbiphenyl + Benzyl chloride + Base → this compound + Salt + H₂O

In this reaction, the atoms from the base and the leaving group (chloride) end up as byproducts (salt and water), which lowers the atom economy.

Suzuki-Miyaura Cross-Coupling:

4-(benzyloxy)phenylboronic acid + 4-bromotoluene + Base → this compound + Boronic acid waste + Salt

The Suzuki-Miyaura coupling also generates stoichiometric byproducts from the boronic acid and the base, impacting its atom economy.

A theoretical calculation of atom economy for both pathways highlights the inherent efficiency of each approach. It is important to note that the actual "greenness" of a reaction also depends on other factors like reaction yield, energy consumption, and the toxicity of the reagents and solvents used.

Reaction Mechanisms and Kinetic Studies in the Formation of 4 Benzyloxy 4 Methylbiphenyl

Mechanistic Elucidation of Key Synthetic Steps

The formation of 4-(Benzyloxy)-4'-methylbiphenyl can be approached in two ways: forming the biphenyl (B1667301) bond first, followed by etherification, or vice-versa. This section details the fundamental mechanisms for each of these key steps.

The formation of the 4-methylbiphenyl (B165694) skeleton is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.netwikipedia.org This reaction creates a carbon-carbon bond between an aryl halide and an organoboron species. wikipedia.org The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst. nih.govrsc.org

The catalytic cycle consists of three main steps:

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, breaks the carbon-halogen bond and oxidizes the palladium from the Pd(0) to the Pd(II) state, forming an organopalladium complex. nih.govlibretexts.org Stereochemical studies suggest this step proceeds with inversion of configuration at an alkyl halide carbon, indicative of an S_N2-type mechanism. libretexts.org

Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the Pd(II) complex. wikipedia.org This process requires activation by a base, which is thought to form a more nucleophilic boronate species (ate complex), facilitating the transfer of the aryl group to the palladium center and displacing the halide. harvard.eduorganic-chemistry.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the Pd(II) complex. This forms the new carbon-carbon bond of the biphenyl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.govrsc.org For this to occur, the organic ligands must be in a cis orientation on the palladium complex. harvard.edu

While the Pd(0)/Pd(II) cycle is the most widely accepted pathway for palladium catalysts, some cross-coupling reactions, particularly those using first-row transition metals like nickel, can proceed via radical pathways involving one-electron transfer steps. nih.gov

The benzyloxy-ether linkage in this compound is commonly formed via the Williamson ether synthesis. This reaction is a classic example of a second-order nucleophilic substitution (S_N2) reaction. masterorganicchemistry.comlibretexts.org In the context of synthesizing the target molecule, this would typically involve the reaction of the phenoxide of 4'-methyl-[1,1'-biphenyl]-4-ol with a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide).

The mechanism is a single, concerted step:

Nucleophile Formation : A strong base (such as sodium hydroxide (B78521) or sodium hydride) is used to deprotonate the hydroxyl group of the phenol (B47542), forming a more nucleophilic phenoxide anion. masterorganicchemistry.comfrancis-press.com

S_N2 Attack : The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the benzyl halide. The attack occurs from the side opposite to the leaving group (backside attack). libretexts.orgnumberanalytics.com

Transition State and Product Formation : A transition state is formed where the new carbon-oxygen bond is partially formed and the carbon-halogen bond is partially broken. The reaction concludes with the formation of the ether and the departure of the halide ion. masterorganicchemistry.com

For the S_N2 mechanism to be effective, primary alkyl halides like benzyl chloride are ideal, as steric hindrance is minimal. masterorganicchemistry.comfrancis-press.com Secondary and tertiary halides are more likely to undergo elimination reactions as a competing pathway. francis-press.comlibretexts.org

Kinetic Investigations of this compound Synthesis

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is not extensively documented, a detailed kinetic study on the closely related compound 4-(benzyloxy)biphenyl offers significant insights. The study investigates the synthesis from 4-phenylphenol (B51918) and benzyl chloride using a multi-site phase-transfer catalyst (MPTC) under ultrasonic irradiation. niscpr.res.inniscpr.res.in

In the MPTC-catalyzed synthesis of 4-(benzyloxy)biphenyl, the reaction was found to follow pseudo-first-order kinetics. niscpr.res.inniscpr.res.in The apparent rate constant (k_app) was determined by monitoring the disappearance of the limiting reagent, benzyl chloride.

The influence of reactant and catalyst concentrations on the reaction rate was systematically investigated.

Table 1: Effect of Benzyl Chloride (BC) Concentration on Reaction Rate Conditions: 0.2g internal standard (biphenyl), 600 rpm, 50°C; ultrasound (40 kHz, 300 W). niscpr.res.in

Time (min) Conversion of BC (%) (16.35 mmol BC) Conversion of BC (%) (18.45 mmol BC)
3 7.15 4.35
6 11.23 6.18
9 15.31 7.48
12 18.45 10.12
15 23.82 13.05
18 31.63 15.87

The rate of the reaction was also found to be strongly dependent on the concentration of the base, sodium hydroxide. Increasing the amount of NaOH significantly increased the apparent rate constant. niscpr.res.in

Table 2: Effect of Sodium Hydroxide (NaOH) Concentration on Reaction Rate Conditions: 16.35 mmol BC, 17.62 mmol 4-phenylphenol, 0.5 g MPTC, 30 mL Chlorobenzene, 600 rpm, 50°C; ultrasound (40 kHz, 300 W). niscpr.res.in

Amount of NaOH (g) k_app x 10³ (min⁻¹)
9 4.15
12 11.08
15 21.14

The activation energy (Ea) for the synthesis of 4-(benzyloxy)biphenyl under sonication was calculated from the Arrhenius plot, which graphs the natural logarithm of the apparent rate constant (ln k_app) against the inverse of the temperature (1/T). niscpr.res.in The study demonstrated that sonication leads to a high yield and enhanced reaction rate under mild conditions, which is often associated with a lowering of the activation energy barrier. niscpr.res.in

Table 3: Effect of Temperature on the Apparent Rate Constant (k_app) Conditions: 16.35 mmol BC, 17.62 mmol 4-phenylphenol, 0.5 g MPTC, 15 g NaOH, 30 mL Chlorobenzene, 600 rpm; ultrasound (40 kHz, 300 W). niscpr.res.in

Temperature (°C) k_app x 10³ (min⁻¹)
40 12.05
50 21.14
60 34.18

From this data, an activation energy (Ea) was calculated, highlighting the energy requirements for the reaction under these specific catalytic and ultrasonic conditions. niscpr.res.in

The choice of catalyst is paramount in determining the kinetics of both the biphenyl coupling and ether formation steps.

In Suzuki-Miyaura coupling , the catalyst's efficiency is heavily modulated by the ligands attached to the palladium center. numberanalytics.com Ligands influence the electronic and steric properties of the metal, affecting the rates of oxidative addition and reductive elimination. icmpp.ro For instance, bulky electron-rich phosphine (B1218219) ligands can stabilize the Pd(0) species and promote the catalytic cycle, leading to faster reactions. numberanalytics.comresearchgate.net The development of advanced pre-catalysts and N-heterocyclic carbene (NHC) complexes has further improved reaction rates and expanded the scope of substrates. icmpp.roresearchgate.net

In the Williamson ether synthesis of 4-(benzyloxy)biphenyl, the use of a multi-site phase-transfer catalyst (MPTC) was shown to significantly accelerate the reaction. niscpr.res.in Phase-transfer catalysts facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the reactants) by transporting the nucleophile (phenoxide) into the organic phase. The concentration of the MPTC had a direct, positive impact on the apparent rate constant. niscpr.res.in

Table 4: Effect of Multi-site Phase-Transfer Catalyst (MPTC) Amount on Reaction Rate Conditions: 16.35 mmol BC, 17.62 mmol 4-phenylphenol, 15 g NaOH, 30 mL Chlorobenzene, 600 rpm, 50°C; ultrasound (40 kHz, 300 W). niscpr.res.in

Amount of MPTC (g) k_app x 10³ (min⁻¹)
0.3 11.58
0.4 16.14
0.5 21.14

This demonstrates that the catalytic system is a key variable for controlling the kinetics of the etherification step.

Effect of Ultrasonication on Reaction Rates and Selectivity

The application of high-frequency sound waves (ultrasound) to chemical reactions, a field known as sonochemistry, can significantly influence reaction outcomes by enhancing rates and improving yields. numberanalytics.com This enhancement is primarily attributed to acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the reaction liquid. numberanalytics.com This collapse generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures, which can accelerate chemical transformations. numberanalytics.com

While specific kinetic data for the ultrasonicated synthesis of this compound is not extensively detailed in the available literature, the principles can be understood from studies on related reactions, such as the Williamson and Ullmann ether syntheses, which are directly applicable to its formation. yjcorp.co.krtsijournals.com

For instance, in the Ullmann synthesis of diaryl ethers—a reaction that could be used to form the ether linkage in this compound—ultrasonication has been shown to provide better yields at lower temperatures compared to traditional methods. yjcorp.co.kr One study demonstrated that irradiating a mixture of a phenol and a bromoarene with ultrasound, in the presence of a copper(I) iodide catalyst and potassium carbonate base without a solvent, resulted in typical yields of 70-90% at a reduced temperature of 140°C. yjcorp.co.kr The primary role of the ultrasound in this context is believed to be the mechanical breakdown of the solid inorganic particles, which increases the surface area and enhances mass transfer. yjcorp.co.kr

The general advantages of using ultrasound in related syntheses are summarized below:

ParameterConventional Method (Silent)Ultrasound-Assisted MethodRationale for Improvement
Reaction Time Longer (e.g., several hours to >20 hours) yjcorp.co.krShorter (e.g., minutes to a few hours) nih.govCavitation and acoustic streaming enhance mass transfer and accelerate energy distribution. numberanalytics.com
Reaction Temperature Higher (e.g., 180-220°C for Ullmann synthesis) yjcorp.co.krLower (e.g., 140°C or even 30-60°C) yjcorp.co.krnih.govLocalized "hot spots" provide the necessary activation energy, reducing the need for bulk heating. numberanalytics.com
Yield Often moderate (e.g., 40-60% for substituted examples) yjcorp.co.krGenerally higher (e.g., 70-97%) yjcorp.co.krnih.govImproved mixing and increased reaction rates lead to more efficient conversion of reactants to products. numberanalytics.com
Selectivity By-product formation can be significant.Often higher, with fewer by-products. nih.govMilder reaction conditions (lower bulk temperature and shorter time) can prevent degradation and side reactions. nih.gov

This table represents generalized findings from studies on ultrasound-assisted synthesis, including ether formation, which are applicable to the synthesis of this compound.

A key mechanism through which ultrasound enhances reaction rates is acoustic streaming, which is the bulk fluid motion induced by the sound waves. This effect improves mixing and ensures a more uniform distribution of reactants and catalysts, leading to faster and more consistent reaction progress. numberanalytics.com The combination of enhanced mass transfer and the high-energy environment created by cavitation makes ultrasonication a powerful tool for accelerating reactions like the Williamson or Ullmann ether syntheses, and Suzuki-Miyaura cross-coupling, all of which are viable routes to this compound. yjcorp.co.krresearchgate.netrsc.orgresearchgate.net

Intermediates and Transition States Analysis

The analysis of intermediates and transition states in the formation of this compound is crucial for understanding the reaction pathway and optimizing conditions. The specific intermediates and transition states depend entirely on the chosen synthetic route.

Route 1: Suzuki-Miyaura Cross-Coupling followed by Williamson Ether Synthesis

This is a common and efficient route.

Suzuki-Miyaura Coupling: 4-bromo-4'-methylbiphenyl (B1268054) is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.

Williamson Ether Synthesis: The resulting 4-hydroxy-4'-methylbiphenyl is then reacted with benzyl bromide in the presence of a base.

Intermediates in the Suzuki-Miyaura Coupling Step: The catalytic cycle for the Suzuki-Miyaura coupling to form the 4-methylbiphenyl core involves several well-characterized intermediates:

Oxidative Addition Intermediate: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodotoluene derivative) to form an organopalladium(II) complex, [Ar-Pd(II)-X]. This is the initial activation step.

Transmetalation Intermediate: The organoboron compound (e.g., p-tolylboronic acid) coordinates to the palladium center, typically after the halide ligand is replaced by a ligand from the base (e.g., -OH or -OR). This forms a new complex, [Ar-Pd(II)-Ar'], from which the boron species departs.

Reductive Elimination Transition State: This is the final, product-forming step. The two organic groups (Ar and Ar') on the palladium(II) center come together, forming the C-C bond of the biphenyl. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. The formation of 4,4'-dimethylbiphenyl (B165725) can occur as a byproduct during this process. google.com

Intermediates in the Williamson Ether Synthesis Step: This step involves the reaction of an alkoxide with an alkyl halide.

Phenoxide Intermediate: A base (e.g., potassium carbonate, sodium hydride) deprotonates the hydroxyl group of the substituted biphenyl (e.g., 4'-methyl-[1,1'-biphenyl]-4-ol) to form a nucleophilic phenoxide anion.

SN2 Transition State: The phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide. The reaction proceeds through a concerted SN2 (bimolecular nucleophilic substitution) transition state. In this state, the new C-O bond is partially formed while the C-Br bond is partially broken. This single step results in the formation of the ether linkage and a bromide salt.

Route 2: Ullmann Condensation

An alternative for forming the ether linkage involves the Ullmann condensation, where a phenol reacts with an aryl halide in the presence of a copper catalyst at high temperatures. yjcorp.co.kr

Copper-Phenoxide Intermediate: The reaction likely involves the formation of a copper(I) phenoxide species.

Coordination Complex: The aryl halide (e.g., 4-bromo-4'-methylbiphenyl) coordinates to this copper center.

Transition State: The exact nature of the transition state is complex and debated, but it is thought to involve either a nucleophilic aromatic substitution on the copper-coordinated aryl halide or a reductive elimination from a copper(III) intermediate.

The specific energies and geometries of these intermediates and transition states can be modeled using computational chemistry methods, such as Density Functional Theory (DFT), to predict reaction feasibility and outcomes.

Advanced Spectroscopic and Crystallographic Characterization of 4 Benzyloxy 4 Methylbiphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of 4-(Benzyloxy)-4'-methylbiphenyl by mapping the magnetic environments of its proton and carbon nuclei.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound presents distinct signals that correspond to the various protons within the molecule. The aromatic protons, located on the biphenyl (B1667301) and benzyl (B1604629) groups, typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.25 and 7.58 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group are characteristically observed as a singlet around δ 5.12 ppm. The methyl protons (-CH₃) attached to the biphenyl core also produce a singlet, but at a more upfield position, typically around δ 2.40 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Signal Multiplicity
Aromatic Protons (Biphenyl & Benzyl) 7.58 - 7.25 Multiplet
Methylene Protons (-CH₂-) 5.12 Singlet

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Complementing the proton data, the ¹³C NMR spectrum provides a detailed view of the carbon skeleton. The carbon atoms of the aromatic rings resonate in the typical downfield region of approximately 115 to 158 ppm. Specific assignments from spectral data indicate quaternary carbon signals at δ 158.2, 138.3, 137.2, and 133.4 ppm. The aromatic CH carbons appear at δ 129.8, 128.7, 128.2, 128.1, 127.6, 127.0, and 115.1 ppm. The methylene carbon of the ether linkage gives a signal at δ 70.1 ppm, while the methyl group's carbon is observed at δ 21.2 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm
Aromatic C (Quaternary) 158.2, 138.3, 137.2, 133.4
Aromatic CH 129.8, 128.7, 128.2, 128.1, 127.6, 127.0, 115.1
Methylene C (-CH₂-) 70.1

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To resolve structural ambiguities and confirm assignments, advanced NMR techniques are invaluable. researchgate.netipb.pt Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish through-bond connectivities. A COSY spectrum would reveal coupling between adjacent protons, which is particularly useful for assigning the overlapping signals in the aromatic region. The HSQC experiment correlates each proton with its directly attached carbon, providing unambiguous C-H bond linkages and confirming the assignments from 1D spectra. beilstein-journals.org While specific solid-state NMR (ssNMR) data for this compound is not widely published, this technique could offer insights into the molecular packing and intermolecular interactions in the crystalline state. beilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the functional groups and molecular vibrations, offering a "fingerprint" of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. Aromatic C-H stretching vibrations are evident in the 3100-3000 cm⁻¹ region. Just below this, around 2920 cm⁻¹, the aliphatic C-H stretching of the methyl and methylene groups can be observed. A series of strong bands between 1607 and 1485 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic rings. A key diagnostic peak is the strong absorption around 1245 cm⁻¹, which corresponds to the C-O-C stretching of the ether group. Furthermore, a strong band at approximately 820 cm⁻¹ indicates C-H out-of-plane bending.

Table 3: Prominent FT-IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch ~2920
C=C Aromatic Stretch 1607, 1520, 1485
C-O-C Ether Stretch ~1245

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. libretexts.org By analyzing the absorption of light in the ultraviolet and visible regions, information about the electronic structure and the influence of the surrounding environment can be obtained.

The electronic absorption spectrum of a molecule is characterized by the wavelengths at which it absorbs light, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher one. libretexts.org In molecules with π-systems, such as the aromatic rings in this compound, the most common transitions are π → π* transitions. uzh.ch These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically strong, resulting in high molar absorptivity. uzh.ch The presence of lone pair electrons, for instance on the oxygen atom of the benzyloxy group, can also lead to n → π* transitions, which are generally weaker and occur at longer wavelengths. uzh.ch

The extent of conjugation in a molecule significantly influences its absorption spectrum. uomustansiriyah.edu.iq A greater degree of conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.org The biphenyl and benzyl moieties in this compound contribute to an extended conjugated system, which is expected to result in absorption maxima in the UV region.

Table 1: Electronic Transition Data

Transition TypeTypical Wavelength Range (nm)Intensity
π → π150 - 250High
n → π250 - 350Low

The polarity of the solvent can have a notable impact on the electronic absorption spectrum of a solute, a phenomenon known as solvatochromism. mdpi.com These shifts in absorption maxima arise from differential solvation of the ground and excited states of the molecule.

For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. uomustansiriyah.edu.iq This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. uomustansiriyah.edu.iq Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, or a shift to a shorter wavelength. uomustansiriyah.edu.iq This is attributed to the stabilization of the non-bonding electrons in the ground state through interactions with the polar solvent, which increases the energy required for the transition. uomustansiriyah.edu.iq The specific interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, dictate the extent and direction of these shifts. sciencepublishinggroup.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the compound's molecular weight. The fragmentation of this compound would likely involve cleavage at the ether linkage, a common fragmentation pathway for ethers. libretexts.org This could result in the formation of a benzyl cation (C7H7+, m/z 91) and a 4'-methylbiphenyl-4-oxy radical, or a benzyloxy radical and a 4-methylbiphenyl (B165694) cation. Cleavage of the C-C bond adjacent to the carbonyl group is a major fragmentation pathway for ketones. libretexts.org Alcohols typically undergo alpha cleavage and dehydration. libretexts.org Aromatic compounds often show a strong molecular ion peak due to their stability. libretexts.org

Table 2: Potential Mass Spectrometry Fragments of this compound

Fragmentm/z (mass-to-charge ratio)
[C7H7]+ (benzyl cation)91
[C13H11]+ (4-methylbiphenyl cation)167
[C19H15O]+271
[C20H18O]+ (Molecular Ion)286

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on molecular structure, conformation, and intermolecular interactions.

X-ray diffraction analysis of a suitable single crystal of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. nih.govresearchgate.net A key conformational feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In a related structure, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the biphenyl rings was found to be 26.09 (4)°. rri.res.in The conformation of the benzyloxy group, specifically the torsion angle of the C-O-C-C linkage, is also a critical aspect of the molecular structure. rri.res.in

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. While this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···π interactions are likely to play a significant role in the crystal packing. nih.gov In similar structures, C-H···π interactions have been observed to link molecules into layers. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis for this compound cannot be provided as no crystallographic data for this compound is available in the public domain. This analysis requires a solved crystal structure to map and quantify the various intermolecular contacts.

Polymorphism and Pseudopolymorphism Investigations

There are no published studies on the polymorphism or pseudopolymorphism of this compound. An investigation into these phenomena would necessitate extensive experimental work that has not been reported in the scientific literature.

Theoretical and Computational Chemistry Studies of 4 Benzyloxy 4 Methylbiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimental means alone. These methods, grounded in the principles of quantum mechanics, are used to determine the electronic structure and geometry of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the complex many-body problem of interacting electrons.

Table 1: DFT Calculation Parameters for a Related Biphenyl (B1667301) Derivative
ParameterValue/MethodReference
MethodDensity Functional Theory (DFT) nih.govresearchgate.netrri.res.in
FunctionalB3LYP nih.govresearchgate.netrri.res.in
Basis Set6–311+G(d,p) nih.govresearchgate.netrri.res.in

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. aps.org While HF provides a good starting point, it does not fully account for electron correlation, which is the interaction between electrons.

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method used to improve upon the HF results by including electron correlation effects. wikipedia.orgsmu.edunih.gov It treats the correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orgsmu.edu MP2, the second-order correction, is a widely used method that offers a significant improvement in accuracy over HF for many systems. wikipedia.orgq-chem.com Higher-order MP calculations, such as MP3 and MP4, are also possible but are more computationally demanding. wikipedia.orgq-chem.com

Systematic studies have shown that MP perturbation theory is not always a convergent theory at high orders, and its performance can depend on the specific chemical system and basis set. wikipedia.org For a molecule like 4-(Benzyloxy)-4'-methylbiphenyl, an MP2 calculation would be a suitable ab initio method to obtain a more accurate description of its electronic structure and energy compared to HF.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets with more functions provide a more accurate representation of the molecular orbitals but also lead to a significant increase in computational time.

For DFT calculations on related biphenyl systems, basis sets such as 6-31G(d,p) and 6-311+G(d,p) have been successfully employed. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron density, particularly in bonded systems. The "+" in "6-311+G(d,p)" signifies the inclusion of diffuse functions, which are important for describing anions and systems with lone pairs of electrons.

The computational cost of these calculations is highly dependent on the number of basis functions. For instance, the evaluation of integrals in an ab initio calculation scales as the fourth power of the number of basis functions. Therefore, a balance must be struck between the desired accuracy and the computational feasibility, especially for a relatively large molecule like this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals, in particular, offers significant chemical insights.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govyoutube.comchalcogen.ro A smaller gap suggests that the molecule is more reactive. nih.gov

For the related compound 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid , the HOMO and LUMO energies were calculated using DFT. nih.govresearchgate.netrri.res.in The HOMO-LUMO energy gap was determined to be 4.3337 eV. nih.govresearchgate.netrri.res.in This value provides an estimate of the electronic excitation energy and the chemical reactivity of the molecule. For this compound, a similar HOMO-LUMO gap would be expected, with potential minor variations due to the electronic effects of the methyl group compared to the carboxylic acid group.

Table 2: Frontier Molecular Orbital Energies for a Related Biphenyl Derivative
OrbitalEnergy (eV)Reference
HOMO-LUMO Gap4.3337 nih.govresearchgate.netrri.res.in

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.deyoutube.comwisc.edu It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov

In a study of 4'-methylbiphenyl-2-carbonitrile , another related compound, NBO analysis was used to investigate the stability arising from hyperconjugative interactions and charge delocalization. nih.gov These interactions involve the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Table 3: Key Concepts in NBO Analysis
ConceptDescriptionReference
HyperconjugationInteraction between filled and empty orbitals leading to stabilization. nih.gov
Charge DelocalizationSpreading of electron density over multiple atoms or bonds. nih.gov
Second-Order Perturbation Energy (E(2))A measure of the strength of donor-acceptor interactions. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govugm.ac.idrsc.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors denote varying potential values. Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green areas correspond to regions of neutral potential. researchgate.net

For biphenyl derivatives, the MEP analysis reveals crucial insights into their reactivity and potential for intermolecular interactions, such as hydrogen bonding. nih.gov In a related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the MEP surface shows that the electron-rich negative potential is concentrated around the oxygen atoms of the carboxylic acid group, making it a primary site for electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the carboxylic acid exhibit a positive potential, indicating their role as hydrogen bond donors. nih.gov These electrostatic features are critical for the molecule's biological recognition and binding affinity. nih.govrsc.org

The electrophilicity index, a global reactivity descriptor derived from MEP analysis, further quantifies the molecule's ability to accept electrons. windows.net A higher electrophilicity index suggests a greater capacity to act as an electrophile in chemical reactions. rri.res.in

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Surfaces

Color RegionElectrostatic PotentialChemical Interpretation
Red/YellowNegativeElectron-rich, susceptible to electrophilic attack
BluePositiveElectron-poor, susceptible to nucleophilic attack
GreenNeutralRegion of zero potential

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are pivotal to its function. Conformational analysis explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. chemrxiv.orgchemrxiv.org The potential energy landscape (PEL) provides a comprehensive map of these conformations and the energy barriers between them, offering insights into the molecule's dynamic behavior. chemrxiv.orgnih.govmdpi.com

Computational methods, such as Density Functional Theory (DFT), are employed to optimize the geometry of the molecule and identify its most stable conformers. rri.res.in These calculations can predict bond lengths, bond angles, and torsion angles, which can then be compared with experimental data from techniques like X-ray crystallography. rri.res.in The energy landscape of a molecule in solution can be further modulated by its interactions with the solvent, influencing the distribution of stable conformations. chemrxiv.orgchemrxiv.org

Table 2: Key Dihedral Angles in Biphenyl Derivatives

Dihedral AngleDescriptionSignificance
Biphenyl twist angleAngle between the two phenyl ringsAffects conjugation and electronic properties
Benzyloxy torsion angleOrientation of the benzyloxy group relative to the biphenyl coreInfluences overall molecular shape and potential for intermolecular interactions

Spectroscopic Property Prediction and Validation

Computational chemistry plays a crucial role in predicting and validating the spectroscopic properties of molecules, providing a powerful synergy with experimental techniques. windows.net Theoretical calculations can generate predicted spectra, such as infrared (IR) and nuclear magnetic resonance (NMR), which can then be compared with experimental data to confirm the molecular structure. windows.net

For instance, the vibrational frequencies of a molecule can be calculated using DFT methods. These calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of specific vibrational modes to functional groups within the molecule. windows.net Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental NMR spectra, providing a detailed picture of the electronic environment around each nucleus. nih.gov

The prediction of electronic spectra, such as UV-Visible absorption, is another important application. windows.net By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the electronic transitions responsible for UV-Visible absorption can be predicted. rri.res.in The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic properties and reactivity. rri.res.in

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted DataExperimental DataPurpose of Comparison
Infrared (IR) SpectroscopyVibrational frequenciesAbsorption bandsAssignment of functional groups
Nuclear Magnetic Resonance (NMR)Chemical shiftsResonance signalsStructural elucidation
UV-Visible SpectroscopyElectronic transition energiesAbsorption maximaUnderstanding electronic properties

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their behavior over time. These simulations are particularly useful for understanding complex processes such as conformational changes, solvent effects, and intermolecular interactions.

To accurately model the behavior of a molecule in solution, it is often necessary to include explicit solvent molecules in the simulation. nih.gov Explicit solvent models treat each solvent molecule individually, providing a more realistic representation of the solvent environment compared to implicit models that treat the solvent as a continuum. The inclusion of electronic polarizability in these models is a further refinement that accounts for the ability of the molecule's electron cloud to distort in response to its environment. nih.govnii.ac.jp This is particularly important for accurately describing solute-solvent interactions and solvation dynamics. nii.ac.jp

MD simulations can be used to calculate the interaction energies between different components of a system. nih.gov For example, the interaction energy between a solute molecule and the surrounding solvent molecules can be calculated to understand the thermodynamics of solvation. nih.gov In the context of drug design, calculating the interaction energy between a ligand and its protein target is crucial for predicting binding affinity. nih.gov These calculations can be decomposed into different components, such as electrostatic and van der Waals interactions, to provide a more detailed understanding of the forces driving the interaction.

Chemical Derivatization Strategies for 4 Benzyloxy 4 Methylbiphenyl Research

Targeted Derivatization for Enhanced Analytical Detection and Separation

The primary goal of derivatization in this context is to improve the analytical workflow for 4-(benzyloxy)-4'-methylbiphenyl, particularly for chromatographic techniques. While this compound is not inherently difficult to analyze, derivatization can significantly enhance sensitivity and resolution, especially in complex matrices.

Derivatization of this compound can be approached by targeting the oxygen atom of the benzyloxy group, although this is less common due to the stability of the benzyl (B1604629) ether. More frequently, these techniques are applied to its precursor, 4-hydroxy-4'-methylbiphenyl, to facilitate its analysis or to synthesize derivatives.

Silylation: This is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. While this compound itself lacks a highly reactive proton, its precursor, 4-hydroxy-4'-methylbiphenyl, can be readily silylated. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. brjac.com.br This process increases the volatility and thermal stability of the molecule, making it more amenable to gas chromatography (GC) analysis. For phenolic compounds, silylation reactions can be very rapid, sometimes completing in seconds at room temperature, especially when acetone (B3395972) is used as a solvent. nih.gov

Acylation: This involves the introduction of an acyl group into a molecule. For phenolic precursors of this compound, acylation can be achieved using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. This derivatization also serves to increase volatility and improve chromatographic peak shape by reducing the polarity of the hydroxyl group.

Alkylation: This technique involves the introduction of an alkyl group. For analytical purposes, this is often done to protect a reactive functional group or to enhance detectability. In the context of this compound, the benzyl group itself is an alkylating agent for the 4-hydroxy-4'-methylbiphenyl precursor. For analytical derivatization, smaller alkyl groups might be introduced to the precursor to improve its chromatographic properties.

Derivatization TechniqueTypical ReagentTarget Functional Group (in Precursor)Purpose for Analysis
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)HydroxylIncrease volatility and thermal stability for GC
Acylation Acetic AnhydrideHydroxylIncrease volatility and improve peak shape
Alkylation Benzyl Bromide (for synthesis)HydroxylSynthesis of the target compound

Derivatization is a key strategy for optimizing the analysis of biphenyl (B1667301) compounds, including this compound and its relatives, by Gas Chromatography (GC) and Mass Spectrometry (MS).

For GC analysis, the primary challenge with underivatized phenolic precursors can be poor peak shape and potential for thermal degradation. Derivatization with silylating or acylating agents effectively caps (B75204) the polar hydroxyl group, leading to sharper, more symmetrical peaks and improved resolution from other components in a mixture. nih.gov The choice of derivatizing reagent can also influence the retention time, allowing for the separation of closely eluting compounds.

In Mass Spectrometry, derivatization serves multiple purposes. The introduction of a derivatizing group alters the fragmentation pattern of the molecule, which can be advantageous for structural elucidation. For instance, silylated derivatives often produce characteristic ions that confirm the presence of a hydroxyl group in the original molecule. Furthermore, certain derivatizing agents, particularly those containing fluorine atoms, can significantly enhance the sensitivity of detection in electron capture negative ionization (ECNI) mass spectrometry. While this compound itself does not have a functional group that is typically derivatized for ECNI, understanding these strategies is crucial when analyzing related compounds or potential metabolites that may have exposed hydroxyl groups.

Analytical TechniqueStrategyBenefit for this compound Analysis
Gas Chromatography (GC) Derivatization of phenolic precursors (e.g., silylation)Improved peak shape, resolution, and thermal stability.
Mass Spectrometry (MS) Analysis of derivatized precursors or fragmentsConfirmatory identification of functional groups and enhanced sensitivity with specific derivatizing agents.

Derivatization for Structural Modification and Functionalization Studies

Beyond analytical enhancement, derivatization is a powerful tool for synthesizing new analogs of this compound to probe structure-activity relationships and to introduce new functionalities.

A key area of research involves the incorporation of reporter groups, such as chromophores or fluorophores, into the biphenyl scaffold to create spectroscopic probes. researchgate.net These probes can be used to study molecular interactions and environments.

The synthesis of such probes often starts with a functionalized biphenyl precursor. For example, a bromo-substituted biphenyl can be a versatile starting point for introducing a wide range of reporter groups via cross-coupling reactions. By strategically placing a reactive handle on either of the phenyl rings of a 4-methylbiphenyl (B165694) or a 4-benzyloxybiphenyl precursor, various spectroscopic tags can be attached. For instance, a fluorescent moiety could be coupled to the biphenyl structure, and changes in its fluorescence emission upon binding to a target molecule or in response to environmental changes can be monitored. The biphenyl unit itself can act as a part of the chromophoric system, where its rotational freedom can influence the spectroscopic properties of the attached reporter group. rsc.org

Reporter Group TypeExamplePotential Application for this compound Analog
Chromophore Nitro groupTo create a push-pull system and study electronic properties. acs.org
Fluorophore Coumarin, RhodamineTo develop fluorescent probes for bioimaging or sensing applications. acs.orgrsc.org

The synthesis of analogs of this compound with systematic variations in their structure is crucial for understanding how molecular architecture influences reactivity and physical properties. Derivatization is the cornerstone of this approach.

Starting from precursors like 4-bromotoluene (B49008) or 4-benzyloxyphenol, a wide array of analogs can be generated. The Suzuki-Miyaura coupling reaction is a particularly powerful method for creating the biphenyl core. researchgate.netorganic-chemistry.org By coupling different boronic acids or aryl halides, analogs with various substituents at different positions on the biphenyl rings can be synthesized. For example, electron-donating or electron-withdrawing groups can be introduced to study their effect on the electronic properties of the molecule. The methyl group or the benzyloxy group can be replaced with other alkyl or alkoxy chains of varying lengths to investigate the impact of steric hindrance and lipophilicity. nih.gov

These structure-reactivity studies are fundamental in fields like materials science, where biphenyl derivatives are used in liquid crystals and organic electronics, and in medicinal chemistry, where they can serve as scaffolds for drug discovery.

Reaction Pathway Interrogation through Derivatization of Intermediates

Derivatization techniques can be employed to trap and identify reactive intermediates in the synthesis of this compound, providing valuable insights into reaction mechanisms. The Suzuki-Miyaura coupling, a common method for synthesizing biphenyls, involves several organopalladium intermediates. libretexts.org

The catalytic cycle of the Suzuki reaction includes oxidative addition, transmetalation, and reductive elimination steps. nih.gov The intermediates in this cycle are often transient and difficult to isolate. However, by introducing a suitable trapping agent, it may be possible to convert a fleeting intermediate into a more stable, characterizable derivative. For example, a reactive organopalladium intermediate could potentially be intercepted by a derivatizing agent that reacts specifically with the metal-carbon bond.

While direct derivatization of Suzuki intermediates for the synthesis of this compound is not extensively documented in the literature, the principle is a recognized strategy in mechanistic organometallic chemistry. The insights gained from such studies, even on model systems, are invaluable for optimizing reaction conditions, improving yields, and minimizing the formation of byproducts in the synthesis of this and related biphenyl compounds.

ReactionIntermediate TypePotential Derivatization/Trapping Approach
Suzuki-Miyaura Coupling Organopalladium(II) speciesReaction with a specific trapping agent to form a stable, analyzable derivative.

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Aromatic Systems

The structure of 4-(Benzyloxy)-4'-methylbiphenyl is well-suited for the construction of more elaborate aromatic and heterocyclic systems. The benzyloxy group functions as a stable protecting group for the phenolic hydroxyl, which is crucial during synthetic steps that might be incompatible with a free phenol (B47542). This protecting group can be readily removed at a later stage to unmask the hydroxyl group for further reactions.

Research has shown that related benzyloxy biphenyl (B1667301) compounds are used as intermediates in the synthesis of complex molecules. For instance, methyl 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylate can be hydrolyzed to form 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, demonstrating the stability of the benzyloxy group during saponification. nih.gov This resulting carboxylic acid can then participate in a variety of coupling reactions to build even larger molecular frameworks. Similarly, substituted aniline (B41778) derivatives like 4-benzyloxyaniline are used to synthesize complex ligands, such as azo-azomethine compounds, highlighting the role of the benzyloxy-phenyl moiety as a foundational unit in constructing larger, functional aromatic systems. researchgate.net

The general strategy involves using the this compound core and building upon it. The biphenyl rings can undergo electrophilic substitution, or the methyl group can be oxidized to a carboxylic acid, providing another point of attachment for creating polyaromatic or heterocyclic structures.

Application in the Construction of Advanced Materials (e.g., Organic Electronics Precursors)

The rigid and conjugated nature of the biphenyl core makes it an excellent candidate for the backbone of advanced materials, particularly in the field of organic electronics and liquid crystals. This compound serves as a precursor to such materials.

A key example is in the synthesis of liquid crystals. Research has demonstrated the synthesis of the liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) starting from 4-benzyloxyphenol. nih.gov This synthesis highlights the importance of the 4-benzyloxyphenyl unit in creating molecules with specific mesomorphic properties. By extension, this compound provides a pre-formed biphenyl core, which is a common feature in many liquid crystalline and organic light-emitting diode (OLED) materials. The benzyloxy group offers a convenient point for modification, allowing for the attachment of long alkyl chains or other functional groups that promote the formation of desired material phases.

The role of biphenyl derivatives as building blocks for functional materials is an active area of research, with organic radicals also being explored for creating multifunctional molecular materials. mdpi.com The inherent properties of the this compound scaffold make it a promising starting point for developing new materials for various applications.

Table 1: Potential Applications in Advanced Materials

Material ClassRole of this compoundKey Structural Feature
Liquid CrystalsPrecursor to calamitic (rod-shaped) liquid crystals.The rigid biphenyl core provides structural anisotropy, while the benzyloxy and methyl groups allow for the attachment of flexible side chains. nih.gov
Organic ElectronicsBuilding block for host materials in OLEDs or organic semiconductors.The conjugated biphenyl system facilitates charge transport. The benzyloxy group can be converted to other functionalities to tune electronic properties.

As a Building Block for Functionalized Biphenyl Derivatives

This compound is an exemplary building block for producing a wide array of functionalized biphenyl derivatives. researchgate.netnih.gov The term "building block" in this context refers to a molecule that provides a core structure onto which various functional groups can be systematically added. The distinct functional handles on the molecule—the protected phenol and the methyl group—allow for selective chemical transformations.

The benzyloxy group is a stable ether linkage that protects the phenolic oxygen. This group can be cleaved under specific conditions (e.g., catalytic hydrogenation) to yield 4'-methyl-[1,1'-biphenyl]-4-ol. This resulting phenol is a versatile intermediate, ready for O-alkylation, esterification, or conversion to a triflate for use in cross-coupling reactions.

Simultaneously, the methyl group on the other phenyl ring can be a site for functionalization. For example, it can be oxidized to a formyl group or a carboxylic acid (4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylic acid), providing an additional site for amidation, esterification, or other transformations. This dual reactivity allows for the creation of a diverse library of biphenyl compounds from a single precursor.

Table 2: Functionalization Pathways for this compound

Reaction SiteReagent/ConditionResulting Functional GroupPotential Derivative Class
Benzyloxy GroupH₂, Pd/CHydroxyl (-OH)Phenolic Biphenyls
Benzyloxy Group (after deprotection)Alkyl Halide, BaseAlkoxy (-OR)Biphenyl Ethers
Benzyloxy Group (after deprotection)Acyl Chloride, BaseEster (-OCOR)Biphenyl Esters
Methyl GroupKMnO₄ or other oxidizing agentsCarboxylic Acid (-COOH)Biphenyl Carboxylic Acids nih.gov

Precursor to Catalytic Ligands or Reagents (e.g., Biphenyl-based Phosphines)

Biphenyl-based phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, particularly for cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. These ligands are valued for their ability to stabilize metal centers and influence the steric and electronic environment of the catalyst. This compound can serve as a valuable precursor in the synthesis of such ligands. nih.gov

The synthesis of functionalized biphenyl phosphine ligands often involves multiple steps, starting from a suitably substituted biphenyl. A plausible synthetic route starting from this compound would involve:

Deprotection: Removal of the benzyl (B1604629) group to yield 4'-methyl-[1,1'-biphenyl]-4-ol.

Activation: Conversion of the resulting hydroxyl group into a better leaving group, such as a triflate (-OTf), by reacting it with triflic anhydride (B1165640).

Phosphination: A metal-catalyzed cross-coupling reaction or nucleophilic substitution with a secondary phosphine (e.g., diphenylphosphine) or its corresponding phosphide (B1233454) to install the phosphine moiety, yielding a ligand such as 4'-(methyl)-[1,1'-biphenyl]-4-yl)diphenylphosphine.

This synthetic utility is underscored by the established importance of related compounds like 2-Cyano-4'-methylbiphenyl (OTBN) as a key intermediate in various industrial syntheses, which often rely on transition-metal-catalyzed cross-coupling reactions. chemicalbook.comasianpubs.org The ability to convert this compound into valuable phosphine ligands highlights its significance as a precursor in the broader field of organometallic chemistry and catalysis.

Comparative Research and Structure Reactivity Relationships of 4 Benzyloxy 4 Methylbiphenyl Analogs

Systematic Studies on Substituent Effects on Reactivity and Selectivity

Systematic studies on substituted biphenyls reveal that the nature and position of substituents dictate the molecule's reactivity and the selectivity of its reactions. Substituents can alter the electron density of the aromatic rings and influence the stability of reaction intermediates.

In electrophilic aromatic substitution reactions, the benzyloxy group, being an ether, is a strong activating group. The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles. Conversely, the methyl group is a weakly activating group, operating primarily through an inductive effect, pushing electron density into the ring.

The reactivity of the two rings in 4-(benzyloxy)-4'-methylbiphenyl towards an electrophile will, therefore, be different. The ring bearing the benzyloxy group will be significantly more activated than the ring with the methyl group. Consequently, electrophilic substitution is expected to occur predominantly on the benzyloxy-substituted ring.

The selectivity of substitution on the activated ring is governed by both steric and electronic factors. The ortho positions to the benzyloxy group are electronically activated, but the bulky benzyloxy group can sterically hinder the approach of a reactant, potentially favoring substitution at the para position. However, since the para position is already occupied by the other phenyl ring, substitution will be directed to the ortho positions.

A hypothetical systematic study on analogs of this compound could involve varying the substituent at the 4'-position to include a range of electron-donating and electron-withdrawing groups. The relative rates of a standard reaction, such as nitration, would provide a quantitative measure of the electronic effects transmitted across the biphenyl (B1667301) system.

Table 1: Predicted Relative Reactivity of 4-(Benzyloxy)-4'-substituted-biphenyl Analogs in Electrophilic Aromatic Substitution

4'-Substituent (X)Electronic Effect of XPredicted Relative Rate of Substitution on the Benzyloxy-substituted Ring
-OCH₃Strongly Donating> 1
-CH₃Weakly Donating1 (Reference)
-HNeutral< 1
-ClWeakly Withdrawing< 1
-NO₂Strongly Withdrawing<< 1

This table is illustrative and based on established principles of substituent effects in electrophilic aromatic substitution.

Comparison with Isomeric and Structurally Related Biphenyl Ethers

The properties of this compound can be better understood by comparing it with its isomers and other related biphenyl ethers.

One key isomeric comparison is with 4-phenoxy-4'-methylbiphenyl. In this case, the ether oxygen is directly bonded to both phenyl rings. This direct connection allows for more effective electronic communication between the rings compared to the benzyloxy group, where a methylene (B1212753) (-CH₂-) spacer isolates the phenyl ring of the benzyl (B1604629) group from the biphenyl system's pi-network.

Another comparison can be made with biphenyl ethers where the substituents are at different positions. For instance, moving the methyl group to the 2' or 3' position would have a smaller electronic effect on the benzyloxy-substituted ring but could introduce more significant steric interactions that affect the dihedral angle between the two phenyl rings.

Influence of Benzyloxy and Methyl Groups on Electronic and Steric Properties

The benzyloxy and methyl groups exert a profound influence on the electronic and steric properties of the biphenyl core.

Electronic Properties:

Benzyloxy Group: The primary electronic effect of the benzyloxy group is its +R (resonance) effect, which donates electron density to the attached phenyl ring. This effect is most pronounced at the ortho and para positions. It also has a -I (inductive) effect due to the electronegativity of the oxygen atom, but the resonance effect is generally dominant in directing reactivity.

Methyl Group: The methyl group primarily exhibits a +I (inductive) effect, donating electron density to its phenyl ring. It also has a weak hyperconjugation effect, which further contributes to its electron-donating nature.

Steric Properties:

Benzyloxy Group: The benzyloxy group is sterically demanding. Its bulk can hinder the approach of reactants to the adjacent ortho positions. Furthermore, it influences the preferred conformation of the molecule, particularly the torsion angle of the C-O-C-C linkage, which tends to be close to anti to minimize steric strain.

Methyl Group: The methyl group is relatively small and its steric impact is less significant than that of the benzyloxy group. However, in crowded systems, even a methyl group can influence the rotational barrier around the biphenyl C-C bond.

The interplay of these steric and electronic effects is crucial in determining the molecule's three-dimensional structure and its reactivity. For instance, the steric hindrance of the benzyloxy group can be a key factor in controlling the regioselectivity of reactions.

Computational Comparative Analysis of Analogous Systems

Computational chemistry provides a powerful tool for analyzing the properties of this compound and its analogs at the molecular level. Density Functional Theory (DFT) calculations, for example, can be used to predict a variety of properties.

Table 2: Representative Calculated Properties for Biphenyl and Substituted Analogs

CompoundDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Biphenyl0-6.24-0.655.59
4-Methylbiphenyl (B165694)~0.4-6.12-0.585.54
4-Methoxybiphenyl (B1664174)~1.3-5.85-0.515.34
This compoundPredicted > 1Predicted < -5.85Predicted > -0.58Predicted < 5.34

Note: The values for biphenyl, 4-methylbiphenyl, and 4-methoxybiphenyl are representative values from computational studies. The values for this compound are predicted based on the additive effects of the substituents.

A computational analysis of this compound would likely reveal:

A significant dipole moment due to the presence of the electronegative oxygen atom and the asymmetric substitution pattern.

A relatively high-energy Highest Occupied Molecular Orbital (HOMO), primarily localized on the electron-rich benzyloxy-substituted ring. This indicates that the molecule is a good electron donor.

A Lower Unoccupied Molecular Orbital (LUMO) that is distributed across the biphenyl system.

A smaller HOMO-LUMO gap compared to unsubstituted biphenyl, suggesting greater polarizability and potential for electronic transitions at lower energies.

Furthermore, computational models can be used to calculate the rotational barrier around the C-C bond connecting the two phenyl rings. The presence of the substituents, particularly in analogs with ortho-substituents, would be expected to increase this barrier, potentially leading to atropisomerism in suitably substituted derivatives.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Efficient Synthesis

The primary route to biphenyl (B1667301) structures, including 4-(Benzyloxy)-4'-methylbiphenyl, relies heavily on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.govrsc.org Future research is intensely focused on developing new catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions.

One promising area is the development of novel palladium complexes with sophisticated ligands. For instance, N-heterocyclic carbene (NHC) supported palladium catalysts have shown great potential. nih.gov Nitrile-functionalized NHC-palladium(II) complexes, for example, have been explored for the Suzuki-Miyaura coupling of aryl halides, demonstrating the influence of ligand electronics on catalytic activity. nih.gov Similarly, the use of monophosphine ligands, as opposed to the more traditional bisphosphine ligands, has been shown to enable more effective catalysis at lower temperatures for certain cross-coupling reactions. mit.edu The development of air-stable palladium complexes that are readily prepared from commercial reagents also represents a significant step towards more practical and accessible catalytic systems for coupling heteroatom-substituted heteroaryl chlorides. nih.gov

Beyond palladium, there is growing interest in catalysts based on more abundant and less expensive metals like iron and nickel. nih.gov Iron-catalyzed Suzuki-Miyaura cross-coupling reactions are being investigated, with proposed mechanisms involving the formation of low-valent molecular iron complexes. nih.gov The combination of iron with co-catalytic zinc reagents has also been shown to facilitate the Suzuki cross-coupling of tetraarylborates with various halides. rsc.org Nickel-based catalysts are also effective for coupling aryl zinc chlorides with haloarenes to afford biphenyl derivatives. nih.gov

Another innovative approach involves the use of phase-transfer catalysts (PTC), which can be particularly effective in biphasic reaction systems. A kinetic study on the synthesis of 4-(benzyloxy)biphenyl from 4-phenylphenol (B51918) and benzyl (B1604629) chloride utilized a multi-site phase-transfer catalyst under ultrasonic conditions, demonstrating the potential for rate enhancement and high yields under pseudo-first-order kinetics. niscpr.res.inniscair.res.inniscpr.res.in

The table below summarizes some novel catalytic approaches relevant to the synthesis of biphenyl derivatives.

Catalyst TypeCoupling ReactionKey FeaturesRelevant Findings
Nitrile-functionalized NHC-Pd(II) complexes Suzuki-MiyauraAir-stable, functionalized ligandsThe nitrile group on the ligand influenced catalytic activity in the coupling of bromobenzene (B47551) and phenylboronic acid. nih.gov
Monophosphine-ligated Palladium C-S Cross-CouplingHigh reactivity at room temperatureEnables use of lower reaction temperatures and soluble bases, challenging the conventional wisdom that chelating ligands are superior. mit.edu
Iron-based Catalysts Suzuki-MiyauraEarth-abundant metal, lower costFe-Zn systems can effectively catalyze the coupling of tetraarylborates with benzyl and heteroaryl halides. rsc.org
Multi-site Phase-Transfer Catalyst (MPTC) Williamson Ether SynthesisEnhanced reaction rates, high yieldsSuccessfully used for the synthesis of 4-(benzyloxy)biphenyl under ultrasonic irradiation, following pseudo-first-order kinetics. niscpr.res.inniscair.res.in

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The vast and complex parameter space of chemical reactions, such as the Suzuki-Miyaura coupling, presents a significant challenge for traditional optimization methods. chemistryviews.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, enabling rapid prediction of reaction outcomes and optimization of conditions. mit.edursc.org

ML models can be trained on large datasets of chemical reactions to identify complex relationships between reactants, catalysts, solvents, bases, and the resulting yield. rsc.org These models can then predict the success of new, untested reactions, allowing chemists to filter out unlikely candidates in silico and focus experimental efforts on the most promising pathways. mit.edu For instance, a deep learning model has been developed to explore optimal conditions for the Suzuki-Miyaura cross-coupling reaction, successfully determining productive catalysts and the most favorable catalyst loading and reaction temperatures for unseen reactions. rsc.org

A key strategy is the use of closed-loop or active learning workflows. chemistryviews.orgnih.gov In this approach, an ML model suggests an initial set of experiments, which are then performed, often using automated robotic systems. The results are fed back into the model, which updates its predictions and suggests the next round of experiments. chemistryviews.org This iterative process allows for efficient exploration of the reaction space and rapid convergence on optimal conditions. chemistryviews.orgresearchgate.net This methodology has been successfully applied to optimize the Suzuki-Miyaura coupling for heteroaryl substrates, identifying general, high-yielding conditions after just five closed-loop rounds. chemistryviews.org

These data-driven approaches offer several advantages:

Efficiency: ML can significantly reduce the number of experiments required to find optimal conditions compared to traditional high-throughput experimentation (HTE). One study showed that an ML approach reached the same global maximum as HTE with up to 94% fewer experiments. sunthetics.io

Insight: ML models can uncover non-intuitive relationships between reaction parameters. For example, a variable importance analysis revealed that base selection, rather than the catalyst or solvent, had the largest influence on the yield of a complex Suzuki-Miyaura reaction. sunthetics.io

Generalization: Models can be trained to predict outcomes for a wide array of substrates and reaction classes, moving beyond the optimization of a single reaction. nih.gov

The development of specialized language models like molT5, which are pre-trained on molecular and textual data, is further enhancing the ability to predict entire synthesis procedures from a list of reactants. mdpi.com These models can generate detailed experimental steps, including reagents, temperatures, and durations, providing a valuable tool for chemists in planning and executing syntheses. mdpi.com

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

Understanding and controlling a chemical reaction requires detailed knowledge of its progress in real-time. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orgmt.comhamiltoncompany.com Advanced in-situ spectroscopic techniques are the cornerstone of PAT, enabling continuous monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. mt.com

For reactions like the Suzuki-Miyaura coupling, which is central to biphenyl synthesis, several in-situ monitoring techniques are being employed:

Real-time HPLC: Automated high-performance liquid chromatography (HPLC) setups allow for the direct injection and analysis of reaction aliquots as the reaction proceeds. This technique provides quantitative data on the concentration of multiple species simultaneously, offering valuable insights into reaction kinetics and mechanism. youtube.com

Single-Molecule Spectroscopy: Techniques like single-molecule fluorescence microscopy can be used to study catalytic reactions at the most fundamental level. acs.org By observing individual catalytic centers, researchers can determine single-molecule turnover frequencies and analyze the stochastic nature of the catalytic cycle. This approach has revealed that the catalytic efficiency of palladium in Suzuki-Miyaura reactions can be significantly enhanced by using a microzeolite template compared to adsorbing the catalyst on a ligand-free silica (B1680970) surface. acs.org

Electrical Single-Molecule Platforms: A novel approach involves integrating a single catalyst into a nanocircuit. pku.edu.cn The structural changes of the catalyst during the reaction can be recorded as electrical signals, allowing for real-time monitoring of the catalytic process with superior temporal resolution. This method has been used to unveil the full reaction path of a Suzuki-Miyaura cross-coupling, identifying intermediates and determining the kinetic and thermodynamic constants of each elementary step. pku.edu.cn

These advanced monitoring tools provide a wealth of data that can be used to optimize processes, ensure consistent product quality, and deepen the fundamental understanding of reaction mechanisms. The integration of these analytical tools is a key component of modern, data-driven chemical process development. nih.gov

TechnologyInformation ObtainedApplication Example
Process Analytical Technology (PAT) Real-time monitoring of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs). wikipedia.orghamiltoncompany.comImproving the safety and quality of manufacturing products and processes at all stages of chemical development and scale-up. mt.com
Real-time Automated HPLC Quantitative concentration of reactants, intermediates, and products over time.Monitoring Suzuki-Miyaura reactions to gain a better understanding of what is occurring during the actual cross-coupling. youtube.com
Single-Molecule Fluorescence Microscopy Single-molecule turnover frequency (SM-TOF), kinetic parameters of the catalytic cycle.Comparing the catalytic efficiency of different palladium dispersion methods in Suzuki-Miyaura reactions. acs.org
Electrical Single-Molecule Junctions Real-time structural changes of a single catalyst, kinetic and thermodynamic constants of elementary steps.Elucidating the full reaction path and controversial transmetallation mechanism of a Suzuki-Miyaura coupling. pku.edu.cn

Development of High-Throughput Screening for Synthetic Pathways

High-Throughput Experimentation (HTE) has become a foundational technology in modern organic chemistry for rapidly screening and optimizing reaction conditions. domainex.co.uk This approach utilizes robotic platforms to perform hundreds of unique experiments in parallel, typically in multi-well plates, allowing for the systematic evaluation of numerous variables such as catalysts, ligands, bases, solvents, and temperatures. nih.gov

For the synthesis of biphenyls like this compound via Suzuki-Miyaura cross-coupling, HTE is particularly valuable. It allows chemists to quickly map a vast reaction space and identify "hotspots" of optimal conditions. nih.gov The process typically involves:

Experimental Design: A diverse set of reaction components (e.g., different palladium catalysts, ligands, bases) and conditions (e.g., temperature, concentration) are selected for screening. chemistryviews.orgnih.gov

Automated Execution: A robotic system dispenses the reagents into 96-well or 384-well plates, which are then heated and stirred for a set period. nih.gov

Rapid Analysis: The outcome of each reaction is quantified, often using high-performance liquid chromatography-mass spectrometry (HPLC/MS-MS) coupled with an autosampler for fast analysis. nih.gov

Data Visualization: The results are often compiled into a heatmap, which provides a clear visual representation of reaction performance across the screened conditions, making it easy to identify the most successful combinations. domainex.co.uk

A key advantage of HTE is the ability to generate large, high-quality datasets that can be used to train machine learning models, creating a powerful synergy between experimental screening and computational prediction. mit.edu Furthermore, the "hits" identified through HTE can be validated and scaled up using continuous flow chemistry, which offers excellent control over reaction parameters and facilitates larger-scale production. nih.gov

The development of "end-user plates," where vials containing pre-weighed catalysts are prepared and stored under inert conditions, has further streamlined the HTE workflow, making it more accessible for routine use in medicinal chemistry and process development. domainex.co.uk This approach accelerates the optimization process, enabling chemists to move from a new substrate pair to a high-yielding, scalable reaction in a significantly shorter timeframe. domainex.co.uk

Further Elucidation of Reaction Mechanisms and Kinetics under Non-Standard Conditions

While the general catalytic cycle of the Suzuki-Miyaura reaction—oxidative addition, transmetalation, and reductive elimination—is well-established, many finer details of the mechanism remain a subject of active research. libretexts.orgchemrxiv.orgwikipedia.org Understanding these nuances, especially under non-standard conditions, is crucial for developing more robust and efficient synthetic methods.

One area of focus is the nature of the active catalytic species. Studies suggest that multiple forms of palladium, including dissolved molecular complexes (Pd(0), Pd(II)) and palladium nanoparticles, can coexist and interconvert during the reaction, with each potentially contributing to the catalytic cycle. mdpi.com Kinetic isotope effect studies have provided high-resolution insight, suggesting that under typical catalytic conditions, oxidative addition occurs on a monoligated Pd(0) complex, rather than the often-proposed bisligated species. chemrxiv.org

The transmetalation step, often considered the rate-determining step, is also complex. It is widely accepted that the organoboron compound must be activated by a base to facilitate the transfer of the organic group to the palladium center. pku.edu.cnorganic-chemistry.org However, the precise mechanism of this transfer remains controversial. pku.edu.cn

Investigating reaction kinetics under non-standard conditions can reveal new mechanistic pathways and opportunities for process intensification. For example:

Ultrasonication: A kinetic study of the synthesis of 4-(benzyloxy)biphenyl using a phase-transfer catalyst was performed under ultrasonic irradiation (40 kHz). niscpr.res.inniscair.res.in The use of ultrasound can enhance reaction rates and yields, and the study determined that the reaction followed pseudo-first-order kinetics. The activation energy (Ea) was also calculated from the experimental data. niscair.res.in This approach demonstrates how physical methods can alter reaction kinetics.

Gas-Phase Synthesis: Unconventional, low-temperature gas-phase synthesis of biphenyl derivatives has been demonstrated through crossed molecular beam experiments. rsc.org This research revealed a phenylethynyl addition-cyclization-aromatization mechanism, challenging the perception that biphenyls are solely high-temperature products and providing insight into molecular mass growth in extraterrestrial environments. rsc.org

By combining experimental kinetic studies with computational modeling, researchers can continue to refine the mechanistic picture of biphenyl synthesis, leading to the rational design of more efficient and selective catalysts and processes. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-4'-methylbiphenyl, and how can reaction yields be improved?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for biphenyl backbone formation. Optimize parameters like catalyst loading, solvent polarity, and temperature using factorial design . For example, demonstrates a 71% yield for a biphenyl ester derivative via controlled coupling and purification steps. Post-synthetic benzyloxy group introduction can follow Williamson ether synthesis, with yields improved by anhydrous conditions and inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, highlights the use of FTIR (1606 cm⁻¹ for C=N) and elemental analysis (C/H/N ratios) for structural confirmation in biphenyl derivatives .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). emphasizes the importance of "chemical unit operation training" for mastering purification workflows, while reports successful isolation via recrystallization in ethanol .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and mesomorphic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations to model molecular geometry, frontier orbitals, and dipole moments. applied DFT to study mesomorphic behavior in biphenyl derivatives, correlating substituent effects (e.g., alkoxy chains) with liquid crystalline properties .

Q. What strategies resolve contradictions in biological activity data for benzyloxy-substituted biphenyls?

  • Methodology : Conduct dose-response assays and receptor-binding studies to validate target specificity. highlights enzyme inhibition assays (e.g., cyclooxygenase-2) for biphenyl derivatives, while stresses experimental replication and error analysis to address variability .

Q. How can this compound be functionalized for advanced material applications (e.g., liquid crystals or polymers)?

  • Methodology : Introduce polar groups (e.g., cyano, trifluoromethyl) via nucleophilic aromatic substitution. demonstrates the use of 4'-heptyloxy-cyanobiphenyl derivatives for liquid crystal displays, while synthesizes esters for mesomorphic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.